2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID
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Overview
Description
2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrrolidine ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the dimethoxyphenyl group, and the incorporation of the pyridine ring. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Incorporation of the Pyridine Ring: This step can be achieved through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-17(23)11-16(19(22)24)29-18-13(20(25)26)4-3-8-21-18/h3-6,8,10,16H,7,9,11H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZSKWYTPMQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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